molecular formula C18H16N2O6S B2702029 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899995-95-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

Cat. No.: B2702029
CAS No.: 899995-95-0
M. Wt: 388.39
InChI Key: XUQIPNAJXFIOHV-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a useful research compound. Its molecular formula is C18H16N2O6S and its molecular weight is 388.39. The purity is usually 95%.
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Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a compound of interest due to its potential biological activities, particularly in cancer therapy and as an antioxidant. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular Formula C17H15N3O5S2
Molecular Weight 405.44 g/mol
CAS Number 899966-14-4

The structure features a benzo[d][1,3]dioxole moiety linked to a propanamide group, which is crucial for its biological interactions.

Overview

Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including related compounds. A notable study evaluated various benzodioxole derivatives for their cytotoxic effects against different cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity, particularly against Hep3B liver cancer cells.

Case Study: Cytotoxicity Evaluation

In a study conducted by Hawash et al., two derivatives (designated as 2a and 2b) were specifically tested for their anticancer properties. The results are summarized in the table below:

CompoundIC50 (µM)Cell LineMechanism of Action
2a5.6Hep3BInduces G2-M phase arrest
2b12.4Hep3BModerate activity compared to 2a
Doxorubicin7.4Hep3BStandard control for comparison

The compound 2a demonstrated potent anticancer activity with an IC50 value of 5.6 µM, indicating its effectiveness in inhibiting cell proliferation compared to doxorubicin, a well-known chemotherapeutic agent .

The mechanism by which compound 2a exerts its anticancer effects involves the induction of cell cycle arrest at the G2-M phase. Flow cytometry analyses revealed a significant reduction in the fraction of cells in the G1 phase and S phase after treatment with compound 2a, suggesting that it interferes with normal cell cycle progression .

Antioxidant Activity

In addition to its anticancer properties, the compound has been evaluated for its antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is implicated in various diseases including cancer.

Evaluation Methodology

Antioxidant activity was assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated that while some benzodioxole derivatives showed moderate antioxidant activity, they were less potent than established antioxidants like Trolox.

Comparative Antioxidant Activity

The following table summarizes the antioxidant activities of selected compounds:

CompoundIC50 (µM)Comparison with Trolox (IC50 = 7.72 µM)
Compound 2a39.85Moderate
Compound 2b79.95Lower than Trolox

These findings suggest that while the compound exhibits some antioxidant properties, it may not be as effective as more potent antioxidants .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6S/c21-17(19-10-12-5-6-14-15(9-12)26-11-25-14)7-8-20-18(22)13-3-1-2-4-16(13)27(20,23)24/h1-6,9H,7-8,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQIPNAJXFIOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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